Pyrazino[2,3-g]quinoxaline
Overview
Description
Pyrazino[2,3-g]quinoxaline is a compound that has been used in various applications. It has been used as a photosensitizer for high-efficiency one- and two-photon excited bioimaging and photodynamic therapy . It has also been employed as a π-linker in D–π–A type dyes for solar cell applications .
Synthesis Analysis
The synthesis of a hexaethynyl [2,3-g]pyrazinoquinoxaline has been reported. The process starts from tetraaminobenzoquinone, condensation to bis (triisopropylsilyl)hexadiyne-2,3-dione affords 2,3,7,8-tetrakis (triisopropylsilylethynyl)pyrazino [2,3-g]quinoxaline-5,10-dione .Molecular Structure Analysis
The molecular structure of this compound facilitates strong π-π stacking interactions and efficient charge transfer within the molecular framework .Chemical Reactions Analysis
This compound has been used as a building block for π-conjugated polymer semiconductors, which demonstrated a strong acid affinity by showing marked bathochromic shifts in their absorption spectra .Physical And Chemical Properties Analysis
This compound has strong linear absorption within 400–600 nm and a desirable two-photon absorption cross section (100–1290 GM) within 740–1000 nm. It exhibits both a high fluorescence quantum yield (∼0.55) and singlet oxygen quantum yield (∼0.47) .Mechanism of Action
Pyrazino[2,3-g]quinoxaline has been used in photodynamic therapy (PDT) experiments. Under one-photon excitation (1PE) of a 635 nm diode laser or two-photon excitation (2PE) of an 820 nm fs laser, it could cause cell death effectively, indicating its great potential as a novel photosensitizer for both 1PE- and 2PE-PDT applications .
Safety and Hazards
Future Directions
properties
IUPAC Name |
pyrazino[2,3-g]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4/c1-2-12-8-6-10-9(5-7(8)11-1)13-3-4-14-10/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHGMXOHVFGEDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C3C(=CC2=N1)N=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599385 | |
Record name | Pyrazino[2,3-g]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
261-43-8 | |
Record name | Pyrazino[2,3-g]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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